BenchChemオンラインストアへようこそ!

3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine

Lipophilicity Physicochemical properties Medicinal chemistry

3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine (CAS 869493-49-2) is a fluorinated diamine belonging to the 4-substituted piperidine class, with molecular formula C₉H₁₇F₃N₂ and a molecular weight of 210.24 g/mol. The compound features a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring connected via a three-carbon propyl linker to a terminal primary amine, yielding a dual-amine architecture with one hydrogen bond donor and five hydrogen bond acceptors.

Molecular Formula C9H17F3N2
Molecular Weight 210.24 g/mol
CAS No. 869493-49-2
Cat. No. B11894570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine
CAS869493-49-2
Molecular FormulaC9H17F3N2
Molecular Weight210.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)CCCN
InChIInChI=1S/C9H17F3N2/c10-9(11,12)8-2-6-14(7-3-8)5-1-4-13/h8H,1-7,13H2
InChIKeyLXBHHKCLIVEIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine (CAS 869493-49-2): Sourcing and Differentiation Guide for Fluorinated Piperidine Building Blocks


3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine (CAS 869493-49-2) is a fluorinated diamine belonging to the 4-substituted piperidine class, with molecular formula C₉H₁₇F₃N₂ and a molecular weight of 210.24 g/mol . The compound features a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring connected via a three-carbon propyl linker to a terminal primary amine, yielding a dual-amine architecture with one hydrogen bond donor and five hydrogen bond acceptors . Its computed partition coefficient (LogP) of approximately 2.25 and topological polar surface area (TPSA) of 29.26 Ų position it as a moderately lipophilic, fragment-sized building block [1]. This compound is primarily utilized as a synthetic intermediate and medicinal chemistry building block rather than an advanced lead molecule, with its procurement value arising from the convergence of a privileged piperidine scaffold, the metabolic stability and lipophilicity conferred by the CF₃ substituent, and a terminal primary amine handle for rapid derivatization [2].

Why 4-CF₃-Piperidine-Propylamine Cannot Be Replaced by Generic 4-Substituted Piperidine Analogs — A Procurement Risk Analysis


The 4-trifluoromethyl substituent on the piperidine ring confers quantifiable physicochemical property shifts that are not reproducible by simple methyl, fluoro, or unsubstituted analogs . The -CF₃ group is both strongly electron-withdrawing (Hammett σₚ ≈ 0.54) and highly lipophilic (Hansch π ≈ 0.88), a combination unmatched by -CH₃ (σₚ ≈ -0.17, π ≈ 0.56), -F (σₚ ≈ 0.06, π ≈ 0.14), or -H [1]. These electronic and lipophilic effects alter the piperidine nitrogen's basicity, the compound's partitioning behavior, and its hydrogen-bonding capacity — all critical parameters in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) campaigns [1]. Furthermore, the 4-position of substitution determines the exit vector of the CF₃ group relative to the propylamine linker, which directly impacts molecular recognition in target binding sites. Replacing this compound with 3-CF₃ regioisomers or 4-alkyl/4-halo analogs without re-optimizing the downstream SAR trajectory introduces a high risk of altered target engagement, permeability, and metabolic profile [2]. The quantitative evidence in Section 3 details the specific property differences that make generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine vs. Closest Analogs


Lipophilicity (LogP) Comparison: 4-CF₃ vs. Unsubstituted, 4-Methyl, and 4-Fluoro Piperidine-Propylamine Analogs

The 4-CF₃ analog (target compound) exhibits a computed LogP of 2.25 , representing an increase of approximately 0.79–1.34 log units compared to the unsubstituted parent (LogP 0.91–1.46) , and approximately 0.54–0.55 log units higher than the 4-methyl analog (LogP ~1.70–1.71) [1]. This LogP shift corresponds to roughly a 3.5- to 22-fold increase in calculated octanol-water partition coefficient for the CF₃ compound relative to the unsubstituted analog. The 4-fluoro analog is expected to show an even larger LogP gap, consistent with the known Hansch π values (CF₃: ~0.88 vs. F: ~0.14) [2].

Lipophilicity Physicochemical properties Medicinal chemistry

Hydrogen Bond Acceptor Capacity: 4-CF₃ Delivers 5 HBA vs. 2 HBA for Unsubstituted and 4-Methyl Analogs

The target compound possesses five hydrogen bond acceptor (HBA) atoms—the three fluorine atoms of the CF₃ group plus the two nitrogen atoms—compared to only two HBA for the unsubstituted and 4-methyl analogs (both nitrogens only) [1]. The 4-fluoro analog has three HBA . This 2.5× increase in HBA count is accompanied by an unchanged hydrogen bond donor count of 1, shifting the HBA/HBD ratio from 2:1 to 5:1. Fluorine atoms, while weak hydrogen bond acceptors individually, can participate in orthogonal multipolar C–F···H–N and C–F···C=O interactions that are absent in non-fluorinated analogs [2].

Hydrogen bonding Molecular recognition Fragment-based drug discovery

Molecular Weight and Heavy Atom Count: Differentiation from Light Analogs for Fragment Library Design

With a molecular weight of 210.24 g/mol , the target compound sits near the upper boundary of the 'rule of three' fragment space (MW ≤ 300), whereas the unsubstituted (142.24), 4-methyl (156.27), and 4-fluoro (160.23) analogs are substantially lighter . The 14 heavy atom count (vs. 10 for unsubstituted and 4-fluoro, 11 for 4-methyl) provides greater structural complexity while maintaining fragment-like properties. This MW difference translates to a larger accessible chemical space for fragment growing and merging strategies [1].

Fragment-based drug discovery Molecular weight Lead-likeness

Regioisomeric Differentiation: 4-CF₃ vs. 3-CF₃ Piperidine-Propylamine Exit Vector Geometry

The 4-CF₃ substitution produces a para-like exit vector relative to the piperidine nitrogen, orienting the CF₃ group approximately 180° from the propylamine chain attachment point. In contrast, the 3-CF₃ regioisomer (CAS not yet assigned, but represented by 1-(3-aminopropyl)-3-trifluoromethylpiperidine ) presents a meta-like orientation that directs the CF₃ group at approximately 120° relative to the propylamine vector. This geometric difference directly impacts the three-dimensional presentation of the CF₃ pharmacophore in protein binding sites. While no published head-to-head binding comparison exists for these specific regioisomers, conformational analysis of fluorinated piperidine rings demonstrates that the substitution position alters the preferred ring conformation (axial vs. equatorial preference of the substituent) [1][2].

Regioisomerism Exit vector Molecular geometry

Computational Drug-Likeness Profile: 4-CF₃ Analog Occupies a Unique Physicochemical Property Space vs. Common Analogs

When assessed against key drug-likeness parameters, the target compound presents a distinct profile: LogP of 2.25, TPSA of 29.26 Ų, MW of 210.24, 3 rotatable bonds, and 1 HBD/5 HBA [1]. This places it within the fragment-like space (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 6) but with substantially higher lipophilicity than its nearest non-fluorinated analogs [2]. The unsubstituted analog (LogP ~1.0, MW 142) occupies a different quadrant of the property space, with lower lipophilicity and smaller size making it more suitable for early-stage fragment screening but less informative for optimizing lipophilic efficiency later in lead optimization. No violations of Lipinski's rule of five are recorded for the target compound, and no PAINS alerts are associated with its structure [3]. Importantly, direct experimental biological activity data (e.g., receptor binding Ki, cellular IC₅₀, in vivo PK) for this compound are not publicly available as of the search date; the differentiation presented here is based on physicochemical properties and class-level structural features.

Drug-likeness Physicochemical profile Property space analysis

Electron-Withdrawing Effect: Impact on Piperidine Nitrogen Basicity (pKa Modulation) vs. Non-Fluorinated Analogs

The trifluoromethyl group at the 4-position exerts a strong electron-withdrawing inductive effect (Hammett σI ≈ 0.40) through the piperidine ring, lowering the pKa of the piperidine nitrogen compared to the unsubstituted and 4-methyl analogs [1]. The unsubstituted 1-(3-aminopropyl)piperidine has a predicted pKa of 10.44 ± 0.10 for the piperidine nitrogen [2]. Based on the known ΔpKa effect of 4-CF₃ substitution on piperidine (approximately -1.5 to -2.0 pKa units), the target compound's piperidine nitrogen pKa is estimated to be in the range of 8.4–8.9 [3]. This shift significantly alters the protonation state at physiological pH (7.4): the fraction of neutral (free base) species increases, favoring passive membrane permeation while reducing the fraction available for ionic interactions [4]. No experimentally measured pKa value for this specific compound was found in public databases as of the search date.

Basicity pKa Electron-withdrawing effect

Optimal Application Scenarios for 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine Based on Differentiated Property Evidence


CNS-Targeted Fragment-Based Drug Discovery Requiring Enhanced Passive Permeability

For fragment-based drug discovery programs targeting central nervous system (CNS) proteins, the target compound's elevated LogP of 2.25—substantially higher than the unsubstituted (LogP ~0.9–1.5) and 4-methyl (LogP ~1.7) analogs [1]—makes it a superior choice for achieving blood-brain barrier penetration. The reduced basicity of the piperidine nitrogen (estimated pKa ~8.4–8.9 vs. ~10.4 for the unsubstituted analog) further favors the neutral species at physiological pH, enhancing passive transcellular permeability [2]. The 3-rotatable-bond linker and primary amine handle enable efficient fragment growing or linking while maintaining favorable CNS multiparameter optimization (MPO) scores. The compound's 2024 inclusion in fluorinated piperidine fragment library analyses validates its suitability for modern FBDD campaigns [3].

SAR Exploration of Lipophilic Efficiency (LipE) in Piperidine-Based Lead Series

In lead optimization programs where balancing potency gains against lipophilicity increases is critical, the target compound offers a valuable intermediate-lipophilicity data point (LogP 2.25) between lighter analogs (LogP 1.0–1.7) and more complex elaborated leads. The combination of MW 210 with LogP 2.25 yields a calculated LipE anchor point that can inform scaffold selection decisions. The 4-CF₃ group provides three fluorine atoms as potential ¹⁹F NMR probes for conformational and binding studies without requiring additional fluorination steps . For medicinal chemistry teams running matched molecular pair (MMP) analyses, the 4-CF₃ → 4-CH₃ and 4-CF₃ → 4-H transformations represent clean MMP transitions where the property effects (ΔLogP, ΔpKa, ΔHBA) are well characterized at the class level, enabling reliable attribution of activity changes to specific physicochemical modifications [1].

Synthesis of PROTAC Linker-Piperidine Conjugates and Bifunctional Degraders

The dual-amine architecture—a tertiary piperidine nitrogen and a primary propylamine—provides orthogonal functionalization handles for PROTAC (proteolysis-targeting chimera) and heterobifunctional molecule construction . The piperidine nitrogen can be functionalized via amide coupling, sulfonamide formation, or reductive amination to attach the target-protein ligand, while the primary propylamine can simultaneously or sequentially be coupled to an E3 ligase ligand via amide bond formation. The elevated HBA count (5 vs. 2 for non-fluorinated analogs) contributes additional solubilizing character to the linker region, mitigating the hydrophobicity-driven aggregation often observed in PROTAC molecules [1]. The 4-CF₃ substitution, by lowering piperidine basicity, may also reduce the risk of lysosomal trapping associated with highly basic amine-containing degraders [2].

Fluorinated Building Block for Metabolic Stability Optimization in Preclinical Candidates

When early ADME profiling of a lead series reveals oxidative metabolic liabilities at the piperidine ring (e.g., N-dealkylation, α-C hydroxylation), replacement of the unsubstituted or 4-methyl piperidine with the 4-CF₃ analog can be explored to block or slow these metabolic pathways . The electron-withdrawing CF₃ group deactivates the piperidine ring toward oxidative metabolism by cytochrome P450 enzymes, a well-established fluorine effect in medicinal chemistry [1]. Additionally, the increased steric bulk at the 4-position may hinder enzymatic access to the piperidine α-carbons. While no direct metabolic stability comparison data for this specific compound versus its analogs is publicly available, the class-level precedent for CF₃-mediated metabolic stabilization of saturated N-heterocycles is extensively documented and forms a rational basis for procurement in metabolism-focused SAR campaigns [2].

Quote Request

Request a Quote for 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.